p-Menthane

描述

Overview of p-Menthane (B155814) and its Significance in Terpenoid Chemistry

This compound serves as the parent hydrocarbon for a vast array of naturally occurring and synthetic compounds collectively known as this compound monoterpenoids. foodb.ca These derivatives, which include well-known substances like menthol (B31143), carvone (B1668592), and limonene (B3431351), are widely distributed in the plant kingdom and contribute significantly to the aromas and flavors of many essential oils. researchgate.netscispace.com The this compound skeleton is formed through the cyclization of geranyl diphosphate (B83284), a key intermediate in the mevalonate (B85504) pathway of terpene biosynthesis. researchgate.net The structural variations arising from oxidation, desaturation, and the addition of functional groups to the this compound backbone lead to the diverse biological activities and applications observed in its derivatives, including roles as fragrances, flavors, pesticides, and pharmaceuticals. researchgate.netscispace.com

Scope and Objectives of the Research Outline

This research outline focuses exclusively on the chemical compound this compound, exploring its fundamental chemical properties, its place within terpenoid chemistry as a parent structure, and an overview of research related to its occurrence and applications as derived from the provided search results. The objective is to synthesize the available information on this compound into a structured overview, highlighting its significance and the avenues of research associated with it, strictly adhering to the specified content inclusions and exclusions.

Detailed Research Findings:

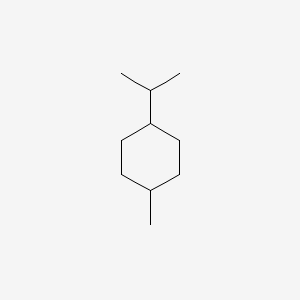

Based on the provided search results, this compound (1-isopropyl-4-methylcyclohexane) has the chemical formula C₁₀H₂₀ and a molar mass of 140.270 g/mol . wikipedia.org It is described as a colorless liquid with a density of 0.8086 g/cm³ and a boiling point of 168 °C. wikipedia.org this compound is insoluble in water but soluble in alcohol and oils. chemicalbook.com It is generally stable but flammable and can form explosive mixtures with air. chemicalbook.com It is incompatible with strong oxidizing agents. chemicalbook.com

This compound is found naturally, particularly in the exudates of Eucalyptus fruits. wikipedia.orgchemicalbook.com It can also be produced synthetically through the hydrogenation of various terpenoids such as p-cymene, terpinolenes, phellandrene, and limonene. wikipedia.org

Research highlights the role of this compound as a stable, saturated terpene that can be derived from orange by-products through the hydrogenation of limonene. mdpi.com This makes it a potential green alternative solvent for the extraction and solubilization of natural substances, offering better stability compared to unsaturated terpenes like limonene which are prone to oxidation. mdpi.com Studies comparing this compound to n-hexane show comparable or higher theoretical solubility for various natural compounds, suggesting its potential utility in green extraction processes. mdpi.com

Another significant this compound derivative discussed in the search results is This compound-3,8-diol (B45773) (PMD). wikipedia.orgchemicalbook.com This compound, a diol and terpenoid, is known for its use as an active ingredient in insect repellents. wikipedia.orgchemicalbook.comncats.io It is found in the essential oil of Corymbia citriodora (lemon eucalyptus) and can also be synthesized from citronellal (B1669106). wikipedia.org PMD has a faint minty, herbaceous, eucalyptus-like odor and a cooling effect. chemicalbook.com Research has evaluated its effectiveness as a repellent against various insects, including mosquitoes and ticks. ncats.ionih.govactascientific.com Studies have also explored its potential as an antiviral agent. ncats.io

Data Tables:

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYNSNXFXLKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025530, DTXSID30884219, DTXSID50883709 | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8039 AT 20 °C/4 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthane, tetradehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.84 °C, -87.6 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of P Menthane and Its Derivatives

Biosynthetic Pathways of p-Menthane (B155814) Monoterpenes in Plants

The formation of this compound monoterpenes initiates with the production of central precursor molecules through the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. cabidigitallibrary.orgnih.govresearchgate.net This pathway is responsible for generating the C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

Geranyl diphosphate (GDP), a C10 molecule, serves as the universal precursor for all monoterpenes, including the p-menthanes. frontiersin.org GDP is synthesized from the condensation of IPP and DMAPP, a reaction catalyzed by the enzyme geranyl diphosphate synthase (GPPS). nih.govfrontiersin.org The formation of GDP is a crucial step, directing the metabolic flux towards monoterpene production. nih.gov

The conversion of GDP into the various this compound structures involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 hydroxylases. cabidigitallibrary.orgoup.commdpi.com

Limonene (B3431351) synthase (LS) is a key enzyme in the biosynthesis of cyclic p-menthanes, catalyzing the cyclization of GDP to form limonene. oup.comnih.govacs.org This enzyme is often considered a model for studying terpenoid cyclization due to the relative simplicity of the reaction it catalyzes. brandeis.edu Limonene synthase exhibits remarkable stereospecificity, leading to the formation of specific enantiomers, such as (-)-limonene (B1674923) or (+)-limonene, depending on the plant species and the specific synthase isoform. cabidigitallibrary.orgbrandeis.eduresearchgate.net Studies on the crystal structures of (+)-limonene synthase and (-)-limonene synthase have provided insights into the catalytic residues and structural features that determine this stereospecificity. cabidigitallibrary.orgbrandeis.edu

Following the formation of cyclic intermediates like limonene, further structural diversification of p-menthanes often involves hydroxylation reactions. These reactions are typically catalyzed by cytochrome P450 enzymes. mdpi.comnih.gov Limonene hydroxylases are prominent examples, introducing hydroxyl groups at specific positions on the limonene molecule. oup.comnih.govnih.gov For instance, limonene 3-hydroxylase catalyzes the hydroxylation of limonene at the C3 position, a key step in pathways leading to compounds like menthol (B31143) in Mentha x piperita (peppermint). oup.commdpi.comasm.org Similarly, limonene 6-hydroxylase catalyzes hydroxylation at the C6 position, involved in the biosynthesis of compounds like carvone (B1668592) in Mentha spicata (spearmint) and Carum carvi (caraway). oup.comnih.govwikipedia.orgnih.govdntb.gov.ua These hydroxylases demonstrate regiospecificity, determining the position of the introduced hydroxyl group. nih.gov

The biosynthesis of this compound monoterpenes is compartmentalized within plant cells. The initial steps, including the MEP pathway and the synthesis of GDP, occur in plastids, specifically leucoplasts in secretory cells. nih.govresearchgate.netnih.govoup.com Subsequent enzymatic modifications, such as hydroxylation catalyzed by cytochrome P450 enzymes, are often associated with the endoplasmic reticulum. nih.govresearchgate.netnih.gov Other enzymes in the pathway may be localized in the cytosol or mitochondria. nih.govnih.gov

A significant portion of this compound biosynthesis and accumulation takes place in specialized anatomical structures, particularly glandular trichomes found on the plant surface. cabidigitallibrary.orgoup.comresearchgate.netnih.govmdpi.com These trichomes serve as natural cell factories, facilitating the synthesis, storage, and sometimes secretion of these volatile metabolites. cabidigitallibrary.orgresearchgate.netmdpi.com Studies in Mentha species have shown that the enzymes involved in this compound biosynthesis are localized to the secretory cells of these glandular trichomes. nih.govnih.govnih.gov

Enzymology of this compound Biosynthetic Enzymes

Diversity of this compound Monoterpenes in the Plant Kingdom

This compound monoterpenes exhibit considerable structural diversity and are found across a wide range of plant families. cabidigitallibrary.orgresearchgate.net This diversity arises from the action of different terpene synthases that cyclize GDP into various cyclic intermediates, as well as the subsequent modifications catalyzed by enzymes like hydroxylases, dehydrogenases, and reductases. cabidigitallibrary.orgoup.com

Examples of diverse this compound monoterpenes found in plants include menthol, carvone, pulegone, limonene, α-phellandrene, myrcene, terpinolene, p-menthadienol, and terpineol. cabidigitallibrary.orgresearchgate.net The specific profile of this compound compounds can vary significantly between different plant species and even within different chemotypes of the same species. oup.comresearchgate.netcsic.es For instance, Mentha x piperita is known for its menthol-rich essential oil, while Mentha spicata is characterized by its carvone content. oup.comresearchgate.net Pelargonium graveolens can accumulate different this compound compounds like (-)-isomenthone depending on the chemotype. oup.comcsic.es This chemical diversity contributes to the ecological roles of these compounds, such as defense against herbivores and pathogens, and attraction of pollinators. cabidigitallibrary.orgnih.gov

Genetic and Metabolic Engineering Approaches for this compound Production

The increasing demand for this compound monoterpenes, coupled with the limitations of traditional agricultural extraction, has driven significant research into genetic and metabolic engineering approaches for their sustainable production in microbial hosts and cell-free systems. researchgate.net These methods offer advantages such as faster growth cycles, reduced space requirements, simpler growth media, and higher success rates for genetic modification compared to plants. researchgate.net

The biosynthesis of this compound monoterpenes in plants typically originates from the cyclization of geranyl diphosphate (GDP), a C10 precursor derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.netresearchgate.netfrontiersin.org While the mevalonate (B85504) (MVA) pathway also produces isoprenoid precursors, studies have shown that for menthol biosynthesis in peppermint, the MEP pathway is the exclusive source of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the C5 building blocks of terpenes. frontiersin.org

Metabolic engineering strategies aim to enhance the production of target this compound compounds by manipulating these native biosynthetic pathways or introducing heterologous ones into suitable host organisms, primarily microbes like Escherichia coli and Saccharomyces cerevisiae. researchgate.net Key strategies include increasing the supply of the universal precursor, GDP, and optimizing the activity of enzymes involved in the downstream pathway steps. frontiersin.org

Research has focused on engineering microorganisms to produce specific this compound derivatives. For instance, Pseudomonas putida has been shown to convert (R)-(+)-limonene to (R)-(+)-perillic acid and (S)-(−)-limonene to (S)-(−)-perillic acid through a three-stage oxidation process catalyzed by monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase. nih.gov The highest yield of perillic acid (18 mM) was achieved under specific conditions using 150 mM limonene, 50 mM glycerol, at 30–34 °C and pH 7. nih.gov

Saccharomyces cerevisiae has been successfully engineered for the de novo biosynthesis of (−)-menthol from glucose. This involved designing and constructing a synthetic route by heterologously expressing and observing the subcellular localization of eight enzymes involved in menthol synthesis. nih.gov Enhancing the mevalonate (MVA) pathway and dynamically regulating the expression of farnesyl diphosphate synthase (ERG20) were employed to improve the synthesis of D-limonene, a crucial precursor for (−)-menthol. nih.gov Shake flask fermentation results for a recombinant strain showed a D-limonene titer of 459.59 mg/L. nih.gov Further strengthening the pathway from D-limonene to (−)-menthol and optimizing the fermentation medium led to a (−)-menthol production of 1.93 mg/L. nih.gov

Microbial hydroxylation of this compound has also been investigated. A strain identified as belonging to the genus Pseudomonas was found to produce cis-p-menthan-1-ol from this compound in the growth medium. tandfonline.comjst.go.jpoup.com

Genetic engineering tools, including CRISPR/Cas systems, are being developed and applied to enhance metabolic flux and produce valuable bioproducts in various microorganisms, including methanotrophs, which can convert methane (B114726) into valuable compounds. researchgate.netebsco.com While some applications of genetic engineering in microbes focus on methane metabolism for biofuel production or reducing emissions in livestock e3s-conferences.orgnsw.gov.auitif.orgmdpi.com, the underlying principles of manipulating metabolic pathways are relevant to the production of other compounds like this compound derivatives. For example, engineered Methylococcus capsulatus Bath with reinforced native phosphoketolase pathways and heterologous MVA pathways produced mevalonate, a precursor for terpenoids, at a high concentration of 2089 mg/L from methane. researchgate.net

The complexity of this compound biosynthesis pathways, involving multiple enzymes and subcellular compartments in plants, presents challenges for complete reconstitution in microbial hosts. researchgate.netoup.com However, advancements in synthetic biology and metabolic engineering tools continue to improve the efficiency and yield of this compound monoterpene production in engineered systems. researchgate.nettandfonline.com

Here is a summary of some research findings on microbial production of this compound derivatives:

| Microorganism | Substrate | Product | Key Engineering Strategy | Reported Titer/Yield | Reference |

| Pseudomonas putida | Limonene | Perillic acid | Oxidation pathway enzymes (monooxygenase, alcohol dehydrogenase, aldehyde dehydrogenase) | 18 mM | nih.gov |

| Saccharomyces cerevisiae | Glucose | (−)-Menthol | Enhanced MVA pathway, regulated ERG20, optimized medium, heterologous enzymes | 1.93 mg/L | nih.gov |

| Pseudomonas sp. | This compound | cis-p-Menthan-1-ol | Microbial hydroxylation | Not specified | tandfonline.comjst.go.jpoup.com |

| Methylococcus capsulatus Bath | Methane | Mevalonate | Reinforced phosphoketolase, heterologous MVA pathway | 2089 mg/L | researchgate.net |

Advanced Synthetic Methodologies for P Menthane and Its Analogues

Stereoselective Synthesis of p-Menthane (B155814) Derivatives

Stereoselective synthesis, the controlled production of a specific stereoisomer, is crucial for this compound derivatives due to the presence of multiple chiral centers, which can lead to various diastereomers and enantiomers. Different stereoisomers of this compound derivatives can exhibit distinct biological activities and physical properties.

Methods for achieving stereoselectivity in this compound synthesis often involve the use of chiral reagents, catalysts, or auxiliaries, as well as carefully controlled reaction conditions. Lipase-mediated resolution approaches have been explored for the stereoselective synthesis of terpenoids, including this compound terpenes. mdpi.com This method can provide access to enantioenriched building blocks. mdpi.com For instance, lipase-mediated acetylation of the eight stereoisomers of isopulegol (B1217435) yielded primarily the acetate (B1210297) of (-)-isopulegol (B1672291) with high enantiopurity. mdpi.com Similarly, this enzymatic approach has been successful in resolving allyl alcohols like trans-piperitol, cis-piperitol, and cis-isopiperitenol with high enantioselectivity. mdpi.com

Stereoselective cyclization reactions are also employed in the synthesis of this compound systems. Acid-catalyzed cyclization of β-hydroxyselenides derived from precursors like linalyl acetate can afford trans-p-menthanes with controlled stereochemistry. rsc.org

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to synthesize chiral compounds in enantiomerically enriched or pure forms. For this compound derivatives, asymmetric synthesis is vital for accessing specific enantiomers with desired properties. Sharpless asymmetric dihydroxylation is a significant method in the enantioselective synthesis of chiral vicinal diols and has been applied in the asymmetric synthesis of this compound triols, such as trans-p-menth-3-ene-1,2,8-triol. researchgate.net, tandfonline.com This method utilizes osmium tetroxide in the presence of optically active quinine (B1679958) ligands to achieve enantioselectivity. researchgate.net Research has demonstrated the asymmetric synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol using this approach, although a reversal of enantiofacial selectivity was observed depending on the synthetic route. tandfonline.com

Chiral Auxiliary Applications (e.g., this compound-3-carboxaldehyde)

Chiral auxiliaries are incorporated into a substrate to direct the stereochemical outcome of a reaction, and are typically removed after the stereoselective step. This compound-3-carboxaldehyde is a useful chiral auxiliary that can be synthesized from (+)- or (-)-menthone (B42992) in a few steps. nih.gov, acs.org, acs.org This auxiliary has been shown to be effective in the synthesis of carbonyl compounds featuring an α-chiral quaternary carbon with high enantiomeric purity. nih.gov, acs.org, acs.org

The utility of this compound-3-carboxaldehyde as a chiral auxiliary extends to the preparation of chiral non-racemic S-alkylthiocarbamates or S-dithiocarbonates through 3,3-sigmatropic rearrangement reactions. cdnsciencepub.com, researchgate.net This process facilitates the transfer of chirality to a tertiary or quaternary carbon bearing a sulfur atom. researchgate.net The auxiliary can be cleaved using methods such as ring-closing alkene metathesis, directly yielding the desired cycloalkene with high enantiomeric purity. researchgate.net The availability of both enantiomeric forms of this compound-3-carboxaldehyde, coupled with its inexpensiveness and recyclability, makes it a valuable tool in asymmetric synthesis. researchgate.net

Synthesis of Specific this compound Derivatives

Beyond the general strategies for stereocontrol, specific synthetic routes have been developed for key this compound derivatives with notable applications.

This compound-3,8-diol (B45773) Synthesis

This compound-3,8-diol (PMD) is a significant this compound derivative known for its insect repellent properties. wikipedia.org, foreverest.net, researchgate.net It exists as a mixture of stereoisomers, with eight possible based on the three stereocenters. wikipedia.org The exact composition can vary, and commercial products often contain a complex mixture. wikipedia.org

PMD can be synthesized through the acid-catalyzed cyclization of citronellal (B1669106). wikipedia.org, google.com, researchgate.net This reaction can be carried out using various acid catalysts, such as sulfuric acid in aqueous media. researchgate.net, google.com Studies have investigated the use of different acid concentrations and reaction conditions to optimize the yield and selectivity of PMD synthesis. google.com For example, treating citronellal with aqueous sulfuric acid solutions of low concentration (0.02 to 1.0 wt. %) has been shown to produce high-purity PMD with high selectivity (86.7% to 92.3%) and a low rate of by-product formation. google.com The product can be recovered and purified by extraction with an aliphatic hydrocarbon solvent followed by crystallization at low temperatures. google.com

Another approach involves the cyclization of citronellal in a CO2-H2O medium without additional additives, where the dissolution of CO2 in water forms carbonic acid, accelerating the reaction rate. researchgate.net While citronellal can be sourced from natural products like Eucalyptus citriodora oil, synthetic citronellal is also used for PMD production. wikipedia.org

This compound-1,8-diamine Synthesis

This compound-1,8-diamine is a primary alicyclic diamine with the same carbon skeleton as this compound-1,8-diol monohydrate. atlantis-press.com It has applications as a curing agent, antibacterial agent, and in the production of polymers. atlantis-press.com, ontosight.ai

Early synthesis methods for 1,8-diamino-p-menthane (B1222041) involved reacting terpenes such as limonene (B3431351), α-terpineol, β-terpineol, terpin (B149876) hydrate, or α-pinene with hydrogen cyanide and sulfuric acid in the presence of water. google.com, google.com This process typically forms 1,8-diformamido-p-menthane as an intermediate, which is then hydrolyzed to the diamine. google.com, google.com While effective, these methods utilized highly toxic hydrogen cyanide and large amounts of sulfuric acid, posing environmental and safety concerns. atlantis-press.com

More recent research has explored alternative, potentially less hazardous routes. One method involves the reaction of terpin monohydrate with sodium azide (B81097) catalyzed by sulfuric acid, followed by hydrogenation using a Lindlar catalyst, achieving a yield of 63.1%. atlantis-press.com However, the use of sodium azide, a high-risk and explosive material, limits its industrial applicability. atlantis-press.com Another two-step Ritter reaction-based process involves obtaining 1,8-diacetamide-p-menthane from this compound-1,8-diol monohydrate and acetonitrile (B52724) catalyzed by sulfuric acid, followed by reduction with sodium borohydride (B1222165), yielding the diamine in high yield. atlantis-press.com This latter process is considered a more convenient method for avoiding the toxicity and explosive hazards associated with other procedures. atlantis-press.com

Furthermore, benign synthesis routes for terpene-based diamines are being investigated, including the synthesis of 1,4-p-menthane diamine from α-terpinene using a two-step procedure involving a visible-light mediated di-aza-Diels-Alder reaction and subsequent hydrogenation. researchgate.net, nih.gov, researchgate.net This approach avoids the use of highly toxic reagents like hydrogen cyanide or hydrazoic acid. researchgate.net

Terpene-Based Diester Derivatives

The synthesis of terpene-based diester derivatives of this compound, such as those derived from this compound-3,8-diol, has been explored. These derivatives can be synthesized through the esterification of the hydroxyl groups. For example, diester derivatives of this compound-3,8-diol can be prepared by reacting this compound-3,8-diol with acid anhydrides, such as propionic, pentanoic, and hexanoic anhydrides, in the presence of a catalyst. nih.gov Optimized conditions for such acylation reactions have been investigated, including temperature, reaction time, catalyst loading, and molar ratio of reactants. nih.gov

Data on the acylation of this compound-3,8-diol with various acid anhydrides under specific conditions are presented in the table below. nih.gov

| Acid Anhydride (B1165640) | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (g) | Molar Ratio (this compound-3,8-diol:Anhydride) | Yield (%) |

| Propionic | 60 | 12 | 0.3 | 1:2 | Data not explicitly provided in snippet, reaction evaluated nih.gov |

| Pentanoic | 60 | 12 | 0.3 | 1:2 | Data not explicitly provided in snippet, reaction evaluated nih.gov |

| Hexanoic | 60 | 12 | 0.3 | 1:2 | Data not explicitly provided in snippet, reaction evaluated nih.gov |

(Note: Specific yield data for each anhydride was not available in the provided snippets, only that these reactions were evaluated under the listed conditions.) nih.gov

Tellurium-Substituted Terpenyl Compounds from this compound Systems

New methodologies have been developed for the synthesis of tellurium-substituted terpenyl compounds, including terpene ditellurides, tellurides, methyl terpenyl tellurides, and phenyl terpenyl tellurides, utilizing this compound, carane, and pinane (B1207555) systems as starting materials. sciforum.netsciforum.net This synthetic strategy is based on the reaction of sodium telluride, sodium ditelluride, sodium benzenetellurolate, and sodium methanetellurolate with terpene tosylates and chlorides. sciforum.netsciforum.net

Furthermore, terpene tellurides synthesized through these methods can be converted in situ to telluronium ylides. sciforum.netsciforum.net These ylides have demonstrated utility as reagents in asymmetric epoxidation reactions. sciforum.netsciforum.netresearchgate.net Research indicates that the best selectivity in asymmetric epoxidation was achieved using dicaranyl telluride. sciforum.netsciforum.netresearchgate.net This highlights the potential of tellurium-substituted this compound derivatives as intermediates in stereoselective synthesis.

Sec-p-menthane-7-amine Derivatives

A series of novel sec-p-menthane-7-amine derivatives have been synthesized, typically utilizing perillaldehyde (B36042) as a raw material. rsc.orgnih.gov The synthetic route often involves the hydrogenation of perillaldehyde to this compound-7-aldehyde, followed by a reaction with an amine and subsequent reduction. rsc.orgnih.gov Sodium borohydride (NaBH4) is commonly employed as the reductant in the synthesis of these derivatives. rsc.orgnih.gov

The synthesis of sec-p-menthane-7-amine derivatives generally involves stirring this compound-7-aldehyde with an amine in a solvent like methanol, followed by cooling and the addition of NaBH4. rsc.org The resulting crude products, which are often a mixture of cis- and trans- isomers, are typically purified by techniques such as recrystallization or column chromatography. rsc.orgnih.gov Yields for these reactions can range between 40% and 98%. nih.gov These derivatives have been characterized using spectroscopic methods including FTIR, 1H NMR, 13C NMR, and HRMS. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods play a significant role in the efficient and selective synthesis of this compound derivatives, offering advantages such as milder reaction conditions and improved yields.

Polymer-Supported Scandium Triflate Catalysis

Polymer-supported scandium triflate (PS-Sc(OTf)3) has been identified as an effective catalyst for the acylation of alcohols with acid anhydrides. researchgate.netbeilstein-journals.orgbeilstein-journals.org This catalytic system has been successfully applied in the solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The method involves the acylation of para-menthane-3,8-diol, a this compound monoterpenoid, with various acid anhydrides in the presence of the PS-Sc(OTf)3 catalyst. researchgate.netbeilstein-journals.orgbeilstein-journals.org This approach allows for the simultaneous acylation of both hydroxyl groups in para-menthane-3,8-diol under mild reaction conditions, yielding the corresponding diesters in good yields. researchgate.netbeilstein-journals.org A key advantage of this method is the use of solvent-free conditions and the catalyst's reusability without significant loss of activity or selectivity. researchgate.netbeilstein-journals.org

Hydrogenation Reactions for Saturated this compound

Hydrogenation is a fundamental chemical reaction used to reduce or saturate organic compounds by adding molecular hydrogen (H2) to unsaturated bonds, typically in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of saturated this compound, hydrogenation reactions are employed to reduce the double bonds present in unsaturated this compound precursors, such as limonene. uni-rostock.de

Catalytic hydrogenation of alkenes, including those in this compound systems, usually involves transition metal catalysts like palladium, platinum, or nickel. wikipedia.orgmasterorganicchemistry.com The reaction typically occurs on the catalyst surface, where the hydrogen molecule dissociates, and hydrogen atoms are added to the carbon-carbon double bond. wikipedia.org This process is generally stereoselective, often resulting in syn addition of hydrogen. masterorganicchemistry.com For instance, the hydrogenation of limonene can yield this compound as the main product, as observed when using a commercial rhodium catalyst. uni-rostock.de Different catalysts and conditions can influence the selectivity of the hydrogenation, potentially leading to partially saturated products like 1-menthene (B224986) from limonene. uni-rostock.de

Stereochemistry and Conformational Analysis of P Menthane Systems

Configurational Isomers and Stereogenic Centers in p-Menthane (B155814)

This compound is a saturated monocyclic terpene with the molecular formula C10H20. Its basic structure is a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group. The relative positions of these substituents on the cyclohexane ring lead to different constitutional isomers (e.g., ortho-, meta-, and para-menthane). The focus here is on this compound, where the methyl and isopropyl groups are in a 1,4 arrangement on the cyclohexane ring.

The presence of substituents on the cyclohexane ring introduces potential stereogenic centers. A stereogenic center is an atom on which the interchange of any two atoms or groups results in a new stereoisomer. uou.ac.in In this compound, the carbon atoms bearing the methyl and isopropyl groups can be stereogenic centers if they are substituted with four different groups.

For this compound itself, the parent structure (1-methyl-4-isopropylcyclohexane) has two stereogenic centers at positions 1 and 4 of the cyclohexane ring. The possible configurations at these centers lead to different stereoisomers. These stereoisomers include enantiomers and diastereomers, depending on the relative configurations at the stereogenic centers. Configurational isomers have the same atom-to-atom connections but differ in their spatial arrangement that cannot be interconverted by simple bond rotations. uky.edu

The absolute configuration at each stereogenic center can be designated using the Cahn-Ingold-Prelog (CIP) priority system, assigning (R) or (S) descriptors. uky.edu The combination of these descriptors at the two stereogenic centers determines the specific stereoisomer. For instance, (1R,4R)-p-menthane, (1S,4S)-p-menthane, (1R,4S)-p-menthane, and (1S,4R)-p-menthane are possible stereoisomers. The (1R,4R) and (1S,4S) isomers are enantiomers, while (1R,4R) and (1R,4S) are diastereomers. uky.edu

In cyclic systems like cyclohexane, stereogenic centers can also exist, and the presence of a plane of symmetry can render a molecule achiral even if it contains stereogenic centers, leading to meso compounds. uky.edusiue.edu However, in the case of this compound with substituents at the 1 and 4 positions, the different arrangements of the methyl and isopropyl groups typically result in chiral molecules unless there is a specific symmetry element present in a highly substituted derivative.

Conformational Preferences and Dynamics of p-Menthanediols

p-Menthanediols are derivatives of this compound containing two hydroxyl groups. A prominent example is This compound-3,8-diol (B45773) (PMD), a naturally occurring compound found in Eucalyptus citriodora oil, which has garnered attention for its repellent properties. actascientific.com The presence of hydroxyl groups adds complexity to the stereochemistry and significantly influences the conformational preferences and dynamics due to hydrogen bonding and steric interactions.

The cyclohexane ring in p-menthanediols exists primarily in the chair conformation, which is generally the most stable conformation for cyclohexanes. However, the presence and relative orientation (axial or equatorial) of the substituents (methyl, isopropyl, and hydroxyl groups) influence the preferred chair conformation. Bulky groups generally prefer to occupy equatorial positions to minimize steric strain.

For this compound-3,8-diol, the positions of the hydroxyl groups (at C-3 and C-8) and the methyl and isopropyl groups (at C-1 and C-4 in the this compound skeleton) determine the specific stereoisomers and their conformational behavior. The relative stereochemistry of the hydroxyl groups (cis or trans) and their positions relative to the other substituents are key factors.

Influence of Stereochemistry on Conformation

The stereochemistry of the hydroxyl groups in p-menthanediols profoundly impacts their conformational preferences. For example, in cis-p-menthane-3,8-diol, the two hydroxyl groups are on the same side of the cyclohexane ring, while in trans-p-menthane-3,8-diol, they are on opposite sides.

In the chair conformation, substituents can be in either axial or equatorial positions. The relative stability of different conformers depends on the 1,3-diaxial interactions and other steric repulsions. For cis-1,4-disubstituted cyclohexanes, one substituent is axial and the other is equatorial in the chair conformation. For trans-1,4-disubstituted cyclohexanes, both substituents are either axial or equatorial.

For this compound-3,8-diol, the positions of the methyl, isopropyl, and hydroxyl groups must be considered. The relative orientation of the hydroxyl groups (cis or trans at C-3 and C-8, considering C-1 and C-4 as the base this compound numbering) and their positions on the ring (e.g., C-3) will dictate the possible axial/equatorial arrangements in the chair conformers. Intramolecular hydrogen bonding between the hydroxyl groups can also play a significant role in stabilizing certain conformations, particularly in the cis isomers where the hydroxyl groups are in closer proximity.

Detailed conformational analysis often involves computational methods and spectroscopic techniques like NMR spectroscopy, which can provide information about the preferred orientations of substituents and the dynamics of ring interconversion.

Solvent Effects on Conformational Dynamics

The solvent environment can significantly influence the conformational dynamics of p-menthanediols. solubilityofthings.com Solvents with different polarities and hydrogen-bonding capabilities can interact with the hydroxyl groups, affecting intramolecular hydrogen bonding and altering the relative stability of different conformers.

In polar, protic solvents like water or ethanol, hydrogen bonding between the solvent molecules and the hydroxyl groups of the diol can be significant. This can disrupt intramolecular hydrogen bonds and favor conformers where the hydroxyl groups are more exposed for solvation. solubilityofthings.com

In non-polar solvents, intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups in cis isomers, may be more dominant, leading to different conformational preferences compared to polar solvents. The dielectric constant and hydrogen-bonding capacity of the solvent are key factors influencing these dynamics. Studies using techniques like NMR spectroscopy in different solvents can provide experimental evidence for solvent-induced shifts in conformational equilibria.

Chirality Transfer in this compound Systems

Chirality transfer refers to the process where the stereochemical information from a chiral source is transmitted to another molecule or system, influencing its stereochemistry or inducing chirality in an otherwise achiral entity. mdpi.commdpi.com In this compound systems, chirality transfer can occur in various contexts, particularly in reactions involving chiral this compound derivatives or when this compound derivatives are used as chiral auxiliaries or ligands.

Chirality transfer can happen through covalent or non-covalent interactions. mdpi.com In reactions, a chiral this compound derivative might influence the stereochemical outcome of a new stereogenic center being formed in the same molecule or in a reacting partner. This is often observed in diastereoselective reactions where the presence of existing stereocenters in the this compound structure directs the stereochemistry of a new center.

This compound derivatives, such as chiral p-menthanediols or menthol (B31143) derivatives (which share the this compound skeleton), are sometimes used as chiral auxiliaries in asymmetric synthesis. In this approach, the chiral auxiliary is temporarily attached to a substrate, and its inherent chirality influences the stereochemical course of a reaction. After the reaction, the auxiliary is cleaved, leaving behind the product with the desired stereochemistry.

Non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, can also mediate chirality transfer, particularly in supramolecular systems or host-guest complexes involving chiral this compound derivatives. mdpi.comnih.gov For instance, a chiral this compound-based host molecule could encapsulate an achiral guest, inducing chirality in the guest's conformation or arrangement. titech.ac.jp Research has explored the use of terpene-based chiral cavities, including those incorporating this compound units, for transferring chirality to synthetic dyes upon encapsulation in water. titech.ac.jp This highlights the potential of this compound scaffolds in creating chiral environments for applications in sensing, separation, or asymmetric catalysis. mdpi.com

Structure Activity Relationships Sar in P Menthane Research

Elucidation of Structure-Activity Relationships for Biological Activities

Structure-Activity Relationship (SAR) studies on p-menthane (B155814) derivatives have provided valuable insights into the molecular features that govern their diverse biological activities, including spasmolytic, antifeedant, cytotoxic, herbicidal, and repellent effects, as well as their interactions with biological receptors.

Spasmolytic Activity and Structural Features

Research into the spasmolytic activity of this compound monoterpene esters has revealed that their chemical structure significantly influences their potency in relaxing smooth muscle. Studies using isolated guinea pig ileum have shown that various this compound esters possess spasmolytic actions. The position and nature of functional groups play a key role. For instance, the position of an acetate (B1210297) group can impact activity, as seen with perillyl acetate being less potent compared to neo-isopulegyl acetate and 4-terpinyl acetate. Stereochemistry and electronic density are also reported to highly influence spasmolytic activity in smooth muscle. The presence of an aromatic ring or changes in the position of the ethyl acetate group on the this compound skeleton appear to have limited effect on the spasmolytic activity of these esters. researchgate.net Both oxygenated and hydrocarbon terpenes with a this compound structure can exhibit spasmolytic activity, indicating that the presence of an oxygenated function is not an absolute requirement for this effect. nih.gov The position of ketone and epoxide groups within the this compound structure can influence vasorelaxant potency and efficacy. nih.gov

Cytotoxic Activity and Chemical Substituents

The cytotoxic activity of this compound derivatives is influenced by their chemical substituents. Studies on analogues of perillyl alcohol, a this compound derivative, have demonstrated varying levels of cytotoxicity depending on modifications to the structure. For example, perillyl alcohol itself has shown high cytotoxic activity. researchgate.net The replacement of carbon-carbon double bonds with epoxide groups, in addition to the presence of an aldehyde group, can increase cytotoxicity. researchgate.net Stereochemistry also appears to play a significant role in the cytotoxic effects of these compounds. researchgate.net

Repellent Activity of This compound-3,8-diol (B45773) Stereoisomers

This compound-3,8-diol (PMD) is a well-known insect repellent found in the essential oil of Corymbia citriodora. wikipedia.orgthegoodscentscompany.com It exists as eight possible stereoisomers due to the three stereocenters in its structure. wikipedia.org The repellent activity is highly dependent on the specific stereoisomer. While the general compound this compound-3,8-diol has a PubChem CID of 556998, specific stereoisomers like trans-p-menthane-3,8-diol have distinct CIDs (e.g., 19100, 21310069). nih.govthegoodscentscompany.comnih.gov The differential repellent activity among these stereoisomers highlights the critical role of stereochemistry in their interaction with insect olfactory or gustatory receptors. Studies evaluating the efficacy of different PMD stereoisomers are conducted to determine which forms are most potent repellents. Citriodiol, a refined oil from Corymbia citriodora, contains a high concentration of cis- and trans isomers of this compound-3,8-diol and is used as a natural insect repellent. hmdb.ca

Anti-inflammatory Properties

Research into the anti-inflammatory properties of this compound derivatives highlights their potential as therapeutic agents, particularly in the context of chronic low-grade inflammation associated with various age-related diseases. Studies have focused on identifying active compounds and elucidating their mechanisms of action, often involving the modulation of key inflammatory pathways.

Several this compound monoterpenes and their derivatives have demonstrated anti-inflammatory effects in various in vitro and in vivo models. Menthol (B31143), a well-known this compound monoterpene, has shown anti-inflammatory activity, reducing levels of pro-inflammatory cytokines and inflammatory markers and inhibiting enzymes that regulate the inflammatory response. mdpi.comnih.gov In vitro and in vivo studies have indicated its beneficial effects on histopathological changes, suggesting potential for treating inflammatory conditions. mdpi.com For instance, menthol administration in rat models of acetic acid-induced colitis led to a reduction in pro-inflammatory markers, including IL-6 and TNF-α, while increasing the anti-inflammatory interleukin (IL)-10 expression. nih.gov However, some research suggests that the anti-inflammatory effects of menthol might be mild or require high concentrations. poseidonsciences.composeidonsciences.com

Menthol propyleneglycol carbonate (MPC), a derivative of menthol, has shown significant anti-inflammatory activity. poseidonsciences.composeidonsciences.com In a mouse ear edema assay, MPC demonstrated a dramatic inhibition of TPA-induced edema, with a dose-dependent reduction in ear thickness. poseidonsciences.com At a 2% solution, MPC reduced ear thickness by approximately 30%, while a 10% solution resulted in a 50% reduction. poseidonsciences.com By comparison, menthol showed no appreciable anti-inflammatory effect under the same test conditions. poseidonsciences.composeidonsciences.com MPC has also shown anti-angiogenic activity in a rat aortic ring assay, suggesting potential in conditions involving both inflammation and angiogenesis. poseidonsciences.com

Carvone (B1668592), another this compound monoterpene, and its derivatives have been investigated for anti-inflammatory properties. mdpi.comnih.gov Both (S)-(+)-carvone and (R)-(-)-carvone have shown potency in inhibiting the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (NOS2) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced murine macrophages. nih.gov (S)-(+)-carvone, identified as particularly potent, has been found to activate Sirtuin-1 (SIRT1), an enzyme involved in regulating inflammatory responses. uc.ptnih.govnih.gov This activation leads to enhanced deacetylation of NF-κB/p65, decreasing its transcriptional activity and the subsequent inflammatory response. uc.ptnih.gov (R)-(-)-carvone has also been shown to decrease JNK1 phosphorylation induced by LPS in macrophages and inhibit IκB-α resynthesis, suggesting interference with NF-κB transcriptional activity. nih.govmdpi.com

Limonene (B3431351), a this compound monoterpene found in citrus peels, also exhibits anti-inflammatory activity. atamanchemicals.comfrontiersin.org Limonene has been shown to reduce inflammatory markers associated with osteoarthritis, decreasing nitric oxide production in human cartilage cells in vitro. atamanchemicals.com In mouse models of E. coli infection, lemon essential oil and its main component, d-limonene, demonstrated anti-inflammatory effects by reducing plasma concentrations of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the concentration of the antioxidant enzyme SOD. frontiersin.org

Studies on carvone derivatives have further explored SAR, identifying compounds that significantly reduce LPS-induced protein levels of iNOS and nitric oxide production in macrophage cell lines. mdpi.com These derivatives also showed effects on pro-IL-1β protein levels, suggesting potential inhibition of its proteolytic processing. mdpi.com

The anti-inflammatory activity of this compound derivatives is often linked to their ability to modulate key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response. nih.govuc.ptmdpi.com Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS are common mechanisms observed. mdpi.comnih.govresearchgate.netmdpi.complos.org

Here are some detailed research findings in data tables:

Table 1: Anti-inflammatory Effects of Menthol and MPC on TPA-induced Mouse Ear Edema

| Compound | Concentration | Reduction in Ear Thickness (%) | Model |

| Menthol | No significant effect | TPA-induced mouse ear edema | |

| MPC | 2% | ~30% | TPA-induced mouse ear edema |

| MPC | 10% | ~50% | TPA-induced mouse ear edema |

Table 2: Effects of this compound Derivatives on Inflammatory Mediators in LPS-stimulated Macrophages

| Compound | Effect on NO Production (in vitro) | Effect on PGE2 Production (in vitro) | Effect on Pro-inflammatory Cytokines | Cell Line/Model |

| (S)-(+)-Carvone | Inhibition | Not specified | Inhibition of IL-1β, NOS2 expression nih.gov | Murine macrophages (RAW 264.7) nih.gov |

| (R)-(-)-Carvone | Inhibition | Not specified | Inhibition of IL-1β, NOS2 expression nih.gov | Murine macrophages (RAW 264.7) nih.gov |

| Carvone Derivatives | Significant reduction mdpi.com | Not specified | Reduction in iNOS expression mdpi.com, effects on pro-IL-1β mdpi.com | Murine macrophages (RAW 264.7) mdpi.com |

| Limonene | Reduced production atamanchemicals.com | Not specified | Reduced TNF-α, IL-1β, IL-6 (in vivo) frontiersin.org | Human cartilage cells (in vitro) atamanchemicals.com, E. coli infected mice (in vivo) frontiersin.org |

| Mentha piperita EO | Effective inhibition plos.org | Moderate inhibition plos.org | Reduced TNF-α, IL-1β, IL-6 (in vivo) nih.govplos.org | LPS-activated RAW 264.7 macrophages plos.org, Acetic acid-induced colitis in rats nih.gov |

| l-Menthol | Significantly reduced nih.gov | Significantly reduced nih.gov | Significantly reduced IL-1β nih.gov | Human monocytes (in vitro) nih.gov |

These findings underscore the diverse anti-inflammatory potential within the this compound class of compounds and their derivatives, highlighting specific examples and their observed effects in various experimental settings.

Advanced Analytical Techniques for P Menthane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic compounds, including p-menthane (B155814) derivatives. By analyzing the chemical shifts and coupling patterns of atomic nuclei (primarily ¹H and ¹³C), the connectivity and spatial arrangement of atoms within the molecule can be elucidated. nih.govmdpi.comipb.pt

Computational and Experimental NMR Chemical Shifts

Both experimental measurement and theoretical calculation of NMR chemical shifts play a crucial role in the structural analysis of this compound compounds. Studies have demonstrated the use of combined molecular dynamics simulations and quantum mechanical calculations to estimate NMR chemical shifts, showing excellent agreement with experimental data for compounds like this compound-3,9-diol in solution. acs.orgnih.govresearchgate.netosti.gov This approach can account for the influence of solvent molecules and different conformations on the observed chemical shifts. acs.orgnih.govresearchgate.net

Differentiation of Cis-Trans Isomers using NMR

NMR spectroscopy is effective in distinguishing between cis and trans isomers of cyclic compounds like this compound derivatives. tutorchase.com The differing spatial arrangements of substituents in cis and trans isomers lead to distinct electronic environments for the nuclei, resulting in observable differences in their chemical shifts and coupling constants. tutorchase.com For instance, studies on this compound derivatives have shown that ¹H and ¹³C NMR spectra can reveal differences in the signals of atoms within the side chain, allowing for the differentiation of cis and trans isomers. nih.gov The choice of solvent can also be critical for resolving signals and clearly identifying isomeric mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis